MAGE-3 (191-205)
Description
Properties
sequence |
GDNQIMPKAGLLIIV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (191-205); MAGE-3 (191-205) |
Origin of Product |
United States |
Molecular and Cellular Characterization of Mage 3 191 205 Epitope
Amino Acid Sequence and Epitope Definition
The MAGE-3 (191-205) epitope is a 15-amino-acid-long peptide. vulcanchem.com Its specific sequence is NH2-Gly-Asp-Asn-Gln-Ile-Met-Pro-Lys-Ala-Gly-Leu-Leu-Ile-Ile-Val-OH, which can also be represented as H-GDNQIMPKAGLLIIV-OH. vulcanchem.comcymitquimica.com This sequence is crucial for its immunological function, particularly its ability to bind to Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating an immune response. vulcanchem.com
The composition of this peptide is a mix of hydrophobic (Isoleucine, Methionine, Proline, Alanine, Leucine, Valine), acidic (Aspartic Acid), basic (Lysine), and polar uncharged (Asparagine, Glutamine) amino acid residues. vulcanchem.com This combination of amino acids dictates its specific interactions within the binding groove of MHC molecules and with T-cell receptors. vulcanchem.com
As a tumor-associated antigen (TAA), the MAGE-3 protein is overexpressed in various cancer cell types, while its expression is limited in normal tissues. cancer.gov The MAGE-3 (191-205) peptide is a synthetic fragment of this protein that can be used to stimulate an immune response against tumor cells that express MAGE-3. cancer.gov
Table 1: Amino Acid Sequence of MAGE-3 (191-205)
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 191 | Glycine | G |
| 192 | Aspartic Acid | D |
| 193 | Asparagine | N |
| 194 | Glutamine | Q |
| 195 | Isoleucine | I |
| 196 | Methionine | M |
| 197 | Proline | P |
| 198 | Lysine | K |
| 199 | Alanine | A |
| 200 | Glycine | G |
| 201 | Leucine | L |
| 202 | Leucine | L |
| 203 | Isoleucine | I |
| 204 | Isoleucine | I |
HLA Restriction and Promiscuity of MAGE-3 (191-205)
The presentation of the MAGE-3 (191-205) epitope to the immune system is dependent on specific Human Leukocyte Antigen (HLA) molecules, which are the human version of MHC.
Association with HLA-DR Alleles
Research has demonstrated that the MAGE-3 (191-205) epitope is presented by HLA-DR alleles. nih.gov Specifically, it has been identified as being restricted by the HLA-DR11 allele. ucl.ac.be HLA-DR is a subtype of MHC class II molecules, which are primarily found on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.
Recognition by Multiple HLA-DR Types
A key characteristic of the MAGE-3 (191-205) epitope is its promiscuity, meaning it can be presented by multiple different HLA-DR alleles. nih.gov Studies have shown that this epitope can bind to at least three to four different HLA-DR alleles. nih.gov This promiscuous binding capability is significant because it allows the epitope to be recognized by a larger portion of the human population, who express a wide variety of HLA types. nih.gov This broad recognition makes it a more viable candidate for immunotherapeutic strategies. nih.gov
Immunodominance within the MAGE-A3 Epitope Repertoire
The MAGE-A3 protein contains several potential epitopes that can be recognized by the immune system. However, not all epitopes are created equal in their ability to elicit a strong immune response.
The MAGE-3 (191-205) peptide is considered one of the immunodominant epitopes of the MAGE-A3 protein. vulcanchem.comnih.gov This means that it is one of the primary targets of the CD4+ T-cell response against the MAGE-A3 antigen. vulcanchem.comaacrjournals.org In studies involving melanoma patients, the MAGE-3 (191-205) epitope was recognized by a significant number of individuals, highlighting its natural immunogenicity. vulcanchem.comaacrjournals.org
Specifically, in one study, MAGE-A3 (191-205) was recognized by 6 out of 11 advanced melanoma patients. aacrjournals.orgnih.gov This finding, along with the recognition of other MAGE-A3 epitopes, confirms its status as an immunodominant region within the MAGE-A3 protein. nih.govaacrjournals.org The ability to stimulate CD4+ T-cells is crucial for an effective anti-tumor immune response, as these cells help to orchestrate and maintain the activity of other immune cells, including cytotoxic CD8+ T-cells that can directly kill tumor cells. vulcanchem.com
Table 2: Recognition of MAGE-A3 Epitopes in Melanoma Patients
| MAGE-A3 Epitope | Number of Patients Recognizing Epitope (out of 11) |
|---|---|
| MAGE-A3 111-125 | 7 |
| MAGE-A3 191-205 | 6 |
| MAGE-A3 281-300 | 5 |
| MAGE-A3 146-160 | 2 |
| MAGE-A3 171-185 | 1 |
| MAGE-A3 161-175 | 0 |
| MAGE-A3 243-258 | 0 |
Data sourced from Marturano et al., 2008 aacrjournals.orgnih.gov
Antigen Processing and Presentation Mechanisms of Mage 3 191 205
Pathways of MHC Class II Presentation
The presentation of peptide antigens to CD4+ T helper cells is mediated by Major Histocompatibility Complex (MHC) class II molecules on the surface of professional antigen-presenting cells (APCs). This process can occur through two primary pathways: exogenous and endogenous.
Exogenous Antigen Processing
The classical pathway for MHC class II presentation involves the uptake of extracellular proteins by APCs such as dendritic cells (DCs), macrophages, and B cells. bmj.com This exogenous pathway is the primary route for processing antigens like the MAGE-A3 protein when it is released from tumor cells. nih.govgoogle.com
Experimental systems to study the exogenous pathway often involve loading APCs with recombinant MAGE-A3 protein or lysates from tumor cells expressing MAGE-A3. nih.gov The process begins with the internalization of the MAGE-A3 protein into the endocytic compartments of the APC. Within these compartments, which include endosomes and lysosomes, the protein is subjected to proteolysis by a variety of enzymes, breaking it down into smaller peptide fragments. ox.ac.uk These fragments, including the MAGE-3 (191-205) epitope, are then loaded onto MHC class II molecules within a specialized compartment before the peptide-MHC complex is transported to the cell surface for presentation to CD4+ T cells. ox.ac.uk
Endogenous Processing in Antigen-Presenting Cells (APCs)
While the exogenous pathway is dominant for extracellular proteins, some cytosolic proteins can be presented via the MHC class II pathway, a process often termed endogenous processing or cross-presentation. MAGE-A3 is a cytosolic protein lacking typical signal sequences for entering the endosomal/lysosomal pathway directly. nih.gov However, mechanisms such as autophagy can deliver intracellular proteins to these compartments for processing and subsequent MHC class II presentation. nih.gov
Studies have shown that for some MAGE-A3 epitopes, recognition by CD4+ T cells can occur when tumor cells themselves express both MAGE-A3 and MHC class II molecules. aacrjournals.org However, for other epitopes, like MAGE-A3(161-175), processing occurs exclusively through the exogenous pathway and not when MAGE-A3 is expressed in the cytoplasm. nih.gov The specific pathway for the MAGE-3 (191-205) epitope can also depend on the context, but it is recognized as a naturally processed epitope, indicating its successful generation within APCs. aacrjournals.orgnih.gov
Influence of Proteases on MAGE-3 (191-205) Epitope Formation
The precise nature of the peptide epitopes generated from a protein antigen is determined by the array of proteases within the endosomal/lysosomal compartments of the APC.
Role of Endosomal/Lysosomal Cysteine and Aspartic Proteases
The endo/lysosomal compartments contain a variety of proteases, with cysteine proteases (like cathepsins B, L, and S) and aspartic proteases (like cathepsins D and E) playing a major role in antigen processing. aacrjournals.orgresearchgate.net The generation of MAGE-A3 epitopes is highly dependent on the activity of these enzymes. aacrjournals.org The use of specific protease inhibitors has been instrumental in dissecting their roles. Leupeptin (B1674832), an inhibitor of many cysteine and serine proteases, and pepstatin A, an inhibitor of aspartic proteases, have been used to modulate epitope formation. aacrjournals.orgresearchgate.net
For instance, detailed studies on the related MAGE-A3(161-175) epitope have shown that its formation is dependent on leupeptin-sensitive proteases (likely cysteine proteases), while it is destroyed by pepstatin A-sensitive proteases (aspartic proteases). aacrjournals.orgnih.govresearchgate.net This dual action highlights the complex enzymatic interplay that shapes the final repertoire of presented peptides. While the specific proteases responsible for generating the MAGE-3 (191-205) epitope have not been as extensively detailed, the fact that it is an immunodominant epitope recognized in vivo suggests a processing pathway that favors its formation and survival over destruction. aacrjournals.org
Modulation of the Epitope Repertoire by Proteolytic Activity
The balance between productive cleavage and destructive processing by different proteases ultimately determines which epitopes are presented. aacrjournals.org The differential activity of proteases in various types of APCs can lead to variations in the presented epitope repertoire. aacrjournals.orgnih.gov
The table below summarizes the recognition of various MAGE-A3 epitopes in a study of 11 melanoma patients, illustrating the concept of immunodominance, where certain epitopes are more frequently recognized.
| MAGE-A3 Epitope | Number of Patients Recognizing Epitope (out of 11) |
| MAGE-A3(111-125) | 7 |
| MAGE-A3(191-205) | 6 |
| MAGE-A3(281-300) | 5 |
| MAGE-A3(146-160) | 2 |
| MAGE-A3(171-185) | 1 |
| MAGE-A3(161-175) | 0 |
| MAGE-A3(243-258) | 0 |
| Data sourced from studies on advanced melanoma patients. aacrjournals.orgnih.gov |
The lack of recognition of MAGE-A3(161-175) in this ex vivo study, despite its formation in vitro, was attributed to its destruction by aspartic proteases like Cathepsin D being favored in vivo. aacrjournals.org Conversely, the frequent recognition of MAGE-3 (191-205) suggests that its formation is robust and less susceptible to destructive cleavage in the APCs of these patients, allowing it to become an immunodominant epitope. aacrjournals.orgnih.gov
Determinants of Antigen Availability and Processing Efficiency for MAGE-3 (191-205)
Beyond the proteolytic environment, several other factors influence the efficiency of MAGE-A3 epitope processing and presentation.
Research on other MAGE-A3 epitopes has clearly demonstrated that the intensity of T-cell recognition is strongly dependent on the type of APC and the amount of available MAGE-A3 protein. nih.govvulcanchem.com For example, EBV-transformed lymphoblastoid cells (LCLs) and engineered melanoma cells were found to be potent presenters of the MAGE-A3(161-175) epitope, whereas dendritic cells loaded with tumor lysate were significantly weaker. nih.gov This difference was linked to both the amount of antigen processed and potentially different protease activities between cell types. aacrjournals.orgnih.gov
Furthermore, a direct correlation has been established between the quantity of MAGE-A3 protein expressed by APCs and the strength of the subsequent T-cell response. nih.govvulcanchem.com Higher levels of antigen expression lead to more efficient presentation and stronger T-cell activation. vulcanchem.com These findings underscore that for the MAGE-3 (191-205) epitope, both the cellular context (APC type) and the abundance of the source protein are critical determinants for its availability to the immune system. nih.gov
The table below summarizes key factors influencing the processing and presentation of MAGE-A3 epitopes.
| Factor | Influence on Epitope Presentation |
| Antigen-Presenting Cell (APC) Type | Different APCs (e.g., Dendritic Cells, LCLs) show varied efficiency in processing and presenting MAGE-A3 epitopes, likely due to differences in their proteolytic machinery. nih.govvulcanchem.com |
| Antigen Quantity | Higher amounts of available MAGE-A3 protein correlate directly with stronger T-cell responses, indicating that antigen availability is a limiting factor. nih.govvulcanchem.com |
| Protease Activity | The balance between proteases that form an epitope (e.g., leupeptin-sensitive) and those that destroy it (e.g., pepstatin-sensitive) determines the final epitope repertoire. aacrjournals.orgnih.govresearchgate.net |
Competition in MHC Loading and Epitope Display
The process of loading peptide fragments onto Major Histocompatibility Complex (MHC) molecules is an inherently competitive event crucial for shaping the T-cell repertoire. Within the cellular environment, thousands of different peptides derived from the degradation of self and foreign proteins vie for a limited number of MHC molecules. The ultimate display of a specific epitope, such as MAGE-3 (191-205), on the cell surface is determined by a complex interplay of factors that govern its success in this competition.
The selection of which peptides are presented is influenced by several key elements. The abundance of a particular peptide, the stability of the protein from which it is derived, and the efficiency of its generation by the proteasome all play a role. nih.gov Furthermore, the binding affinity of the peptide for the specific MHC allele expressed by the cell is a critical determinant. nih.govuq.edu.au Peptides with higher affinity are more likely to form stable peptide-MHC (pMHC) complexes, which have a longer half-life on the cell surface, increasing the probability of recognition by T cells. nih.govnih.gov The phenomenon of immunodominance, where the immune system focuses on a select few epitopes from a complex antigen, is partly a result of this competition for MHC binding. aacrjournals.org
In the context of the MAGE-3 antigen, multiple potential epitopes exist, and they must compete with each other and with a vast array of other endogenous peptides for MHC loading. open.ac.uknih.gov Research has identified several immunodominant regions within the MAGE-3 protein, including the 191-205 sequence, which are frequently recognized by CD4+ T cells from multiple donors and in association with different HLA-DR alleles. ashpublications.org This suggests that peptides derived from these regions are proficient competitors for MHC class II binding. The ability of MAGE-3 (191-205) to be recognized by T cells from a significant number of melanoma patients further underscores its relative success in the competitive loading process in vivo. aacrjournals.orgresearchgate.net
The type of antigen-presenting cell (APC) can also influence the outcome of epitope competition. nih.gov Different APCs may have varying levels of MAGE-3 expression or different proteasome and endosomal/lysosomal protease activity, which can alter the repertoire of generated peptides and their relative abundance. aacrjournals.orgnih.gov For instance, competition among MHC molecules within a cell could lead to lower recognition if the cellular machinery favors the processing and loading of other competing epitopes. nih.gov Studies have shown that even for a known immunodominant epitope, its presentation can be modulated by the presence of other peptides and the specific cellular context. aacrjournals.orgnih.gov
The table below summarizes findings on the recognition of various MAGE-3 peptide regions, including MAGE-3 (191-205), illustrating the concept of immunodominance that arises from successful MHC loading competition.
| MAGE-3 Peptide Region | Number of Patients Recognizing Epitope (out of 11 tested) | Associated HLA Alleles (Predicted/Confirmed) | Key Findings |
| 111-125 | 7 | Promiscuous binder to multiple HLA-DR alleles. ashpublications.org | Recognized by the majority of donors, indicating it's an immunodominant epitope. aacrjournals.orgashpublications.org |
| 146-160 | 2 | HLA-DR4, HLA-DR7. researchgate.net | Recognized, but less frequently than other immunodominant regions in this study. aacrjournals.org |
| 191-205 | 6 | Promiscuous binder to 3-4 different HLA-DR alleles. ashpublications.org | Identified as an immunodominant region containing naturally processed epitopes. aacrjournals.orgashpublications.org |
| 281-295 / 281-300 | 5 | Promiscuous binder to 3-4 different HLA-DR alleles. ashpublications.org | Another immunodominant region recognized by a high number of patients. aacrjournals.orgashpublications.org |
T Cell Recognition and Functional Immunogenicity of Mage 3 191 205
CD4+ T-Cell Activation and Proliferation in Response to MAGE-3 (191-205)
The activation and subsequent proliferation of CD4+ T-cells are hallmarks of a successful immune recognition event. Research demonstrates that a repertoire of naturally occurring CD4+ T-cells specific for MAGE-A3 exists in cancer patients, and that these cells can be activated upon encountering their target peptide. aacrjournals.org
Studies involving CD4+ T-cells isolated from melanoma patients have shown that the MAGE-A3 (191-205) peptide is a potent activator. In one such study, CD4+ T-cells from 6 out of 11 tested patients exhibited specific proliferation when stimulated with the MAGE-A3 (191-205) peptide. aacrjournals.org This confirms that this specific peptide is immunogenic in vivo and can trigger the expansion of a targeted T-cell population. aacrjournals.org The process begins when antigen-presenting cells (APCs) process the MAGE-3 protein and present the (191-205) peptide fragment on their Major Histocompatibility Complex (MHC) class II molecules, leading to the activation of specific CD4+ T-helper cells. aacrjournals.orgopen.ac.uk
| MAGE-A3 Peptide Sequence | Number of Responding Patients (out of 11) |
|---|---|
| 111-125 | 7 |
| 191-205 | 6 |
| 281-300 | 5 |
| 146-160 | 2 |
| 171-185 | 1 |
| 161-175 | 0 |
| 243-258 | 0 |
Cytokine Production Profiles by MAGE-3 (191-205) Specific T-Cells
Upon activation, MAGE-3 (191-205) specific T-cells release a variety of cytokines, which are signaling molecules that orchestrate the broader immune response. The specific profile of these cytokines can determine the nature and effectiveness of the anti-tumor activity.
A predominant feature of the CD4+ T-cell response to MAGE-A3 peptides, including the (191-205) sequence, is the secretion of Interleukin-5 (IL-5) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). aacrjournals.org These cytokines are key regulators of the growth, differentiation, and activation of various hematopoietic cells. nih.gov GM-CSF, in particular, is known to stimulate the proliferation of bone marrow precursor cells into granulocytes and macrophages, which can act as effector cells in the tumor microenvironment. nih.govfrontiersin.org The release of IL-5 is often associated with the activation of eosinophils. Both IL-5 and GM-CSF, along with IL-3, belong to a family of cytokines whose receptors share a common beta subunit for signal transduction. nih.govreactome.org In studies with melanoma patients, CD4+ T-cells that proliferated in response to MAGE-A3 peptides also secreted IL-5 and GM-CSF. aacrjournals.org
Interferon-gamma (IFN-γ) is a critical cytokine for cell-mediated immunity, known for its potent anti-tumor and anti-viral functions. nih.gov While the release of IL-5 and GM-CSF appears to be a common response to MAGE-A3 peptides, IFN-γ production has also been observed, albeit sometimes more variably. aacrjournals.org For instance, in one study, a patient's T-cells responded to a MAGE-A3 peptide primarily by producing IFN-γ. aacrjournals.org Other research has also documented a transient increase in T-cells that secrete IFN-γ following vaccination with MAGE peptides, indicating the induction of a potent, though sometimes short-lived, anti-tumor response. nih.gov The production of IFN-γ by activated T-cells is a key mechanism for upregulating antigen presentation on tumor cells and activating other immune cells like macrophages. nih.gov
Interleukin-5 (IL-5) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Release.
T-Cell Receptor (TCR) Interactions with MAGE-3 (191-205)/MHC Class II Complexes
The specific recognition of the MAGE-3 (191-205) peptide by a T-cell is mediated by the T-cell receptor (TCR). This interaction with the peptide-MHC (pMHC) complex is a highly specific molecular event that forms the basis of T-cell targeting.
The interaction between a TCR and a pMHC complex is a cornerstone of the adaptive immune response. biorxiv.org The TCR, a heterodimeric protein on the T-cell surface, recognizes the composite surface formed by the peptide fragment nestled within the groove of an MHC molecule. frontiersin.orgmdpi.com This recognition is mediated by the six complementarity-determining regions (CDRs) of the TCR, which make contact with both the peptide and the alpha-helices of the MHC molecule. nih.govnih.gov
The structural basis for this interaction is characterized by a high degree of specificity, ensuring that T-cells only respond to their cognate antigen. However, the system also allows for a degree of plasticity, where a single TCR may recognize different peptides that share structural similarities, a phenomenon known as molecular mimicry. frontiersin.orgnih.govmdpi.com This cross-reactivity can sometimes have unintended consequences, as seen in cases where TCRs designed to target a MAGE-A3 peptide cross-reacted with a structurally similar peptide from the protein Titin, which is expressed in healthy cardiac tissue. biorxiv.orgmdpi.com The binding can induce conformational changes in the TCR loops, allowing for accommodation of the pMHC ligand. nih.gov
There has been considerable debate as to whether the affinity (KD) or the binding half-life (t1/2), which is inversely related to the koff rate, is the more critical factor for T-cell activation. nih.gov Some evidence suggests that an optimal, intermediate dwell-time is necessary for effective signaling, and that excessively high affinity may not necessarily lead to a better functional outcome. soton.ac.uk For therapeutic applications, TCRs have been engineered to have enhanced affinity for MAGE-A3 pMHC complexes, reaching the nanomolar range. mdpi.com However, such affinity enhancement can increase the risk of off-target reactivity. frontiersin.orgnih.gov The relationship between affinity and kinetics is complex; while KD is often proportional to the dissociation rate, this correlation can be disrupted, particularly in interactions with slow association rates. biorxiv.org
| Binding Parameter | Description | Impact on T-Cell Activation |
|---|---|---|
| Affinity (KD) | Overall strength of the TCR-pMHC bond (lower KD = higher affinity). | Generally, a threshold affinity is required. Some models suggest maximal activation occurs at an intermediate, not maximal, affinity. |
| Dissociation Rate (koff) | The rate at which the TCR unbinds from the pMHC complex. | A slower koff (longer half-life) is often correlated with stronger T-cell signaling, but an optimal dwell time may be most effective. |
| Association Rate (kon) | The rate at which the TCR binds to the pMHC complex. | Less studied, but contributes to the overall affinity. Very low kon can affect the relationship between affinity and dissociation rate. biorxiv.org |
Considerations of TCR Cross-Reactivity
The specificity of a T-cell is defined by the interaction between its T-cell receptor (TCR) and a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of a cell. frontiersin.org However, a single TCR possesses the ability to recognize multiple different pMHCs, a phenomenon known as TCR cross-reactivity. frontiersin.orgfrontiersin.org This inherent feature of the immune system allows a limited repertoire of T-cells to provide broad protection against a vast number of potential pathogens. nih.gov While essential for effective immunity, TCR cross-reactivity presents a significant challenge in the context of TCR-based cancer immunotherapies. frontiersin.orgnih.gov T-cells engineered to target a tumor-specific peptide may inadvertently recognize and attack healthy tissues expressing a different, yet structurally similar, peptide, leading to off-target toxicities. frontiersin.org
A critical and widely cited example of off-target toxicity in the field of MAGE-A3 immunotherapy highlights the potential dangers of TCR cross-reactivity. In clinical trials involving adoptive T-cell transfer with TCRs engineered for high-affinity recognition of a MAGE-A3-derived peptide (specifically, the HLA-A*01:01-restricted epitope EVDPIGHLY, corresponding to amino acids 168-176), patients experienced severe and, in some cases, lethal cardiac toxicity. frontiersin.orgnih.govthno.org Subsequent investigations revealed that the engineered TCRs recognized not only the intended MAGE-A3 peptide on tumor cells but also a distinct peptide derived from the muscle protein Titin (ESDPIVAQY), which is expressed in healthy heart muscle cells. nih.govthno.org This cross-reactivity occurred despite the two peptides sharing only 55% sequence similarity, underscoring the difficulty in predicting such off-target recognition based on peptide sequence alone. frontiersin.orgnih.gov
This incident with the MAGE-A3(168-176) epitope serves as a crucial cautionary example for all MAGE-A3-targeted therapies, including those involving the MAGE-3 (191-205) peptide. It emphasizes the absolute necessity for comprehensive preclinical screening methods to de-risk engineered TCRs and predict potential cross-reactivities before clinical application. frontiersin.org
| Feature | Description |
| Phenomenon | T-Cell Receptor (TCR) Cross-Reactivity |
| Definition | The ability of a single T-cell receptor to recognize and be activated by two or more different peptide-MHC complexes. frontiersin.orgfrontiersin.org |
| Biological Role | Provides broad antigenic coverage, allowing a limited T-cell repertoire to recognize a vast array of pathogens. nih.gov |
| Therapeutic Challenge | Engineered tumor-specific T-cells may attack healthy tissues expressing different but structurally related peptides, causing off-target toxicity. frontiersin.org |
| Key Example | TCRs targeting MAGE-A3 (168-176) peptide cross-reacted with a Titin-derived peptide on cardiac cells, leading to severe toxicity. frontiersin.orgnih.govthno.org |
MAGE-3 (191-205) Specific T-Cell Immunity in Pre-clinical Models
Preclinical studies are fundamental for establishing the immunogenicity and safety profile of new vaccine candidates and immunotherapies. The MAGE-A3 protein, and peptides derived from it such as MAGE-3 (191-205), have been evaluated in various preclinical settings to determine their ability to elicit anti-tumor T-cell responses.
Studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that MAGE-3 (191-205) is an immunodominant epitope capable of stimulating CD4+ T-cells. In one study analyzing responses from advanced melanoma patients, the MAGE-A3 (191-205) peptide was recognized by CD4+ T-cells from 6 out of 11 individuals. vulcanchem.com In another in vitro study, polyclonal CD4+ T-cells from a healthy donor, after stimulation with a pool of nine MAGE-A3 peptides, showed weak but significant recognition of MAGE-A3 (191-205). nih.gov These findings confirm that T-cells specific for this peptide are present in the natural human repertoire and can be activated.
A comprehensive preclinical evaluation of a MAGE-A3 based vaccine was conducted in non-human primates (Macaca fascicularis). nih.gov This model is valuable due to the genetic similarity to humans and the outbred nature of the population, which better reflects the genetic diversity of human patients. In this study, primates received a priming vaccination with a replication-deficient adenovirus expressing human MAGE-A3 (Ad-MAGEA3), followed by a booster with the oncolytic Maraba rhabdovirus also expressing MAGE-A3 (MG1-MAGEA3). nih.gov
The results of this preclinical trial were significant:
Robust T-Cell Induction: The prime-boost vaccination strategy induced a significant expansion of MAGE-A3-specific CD4+ and CD8+ T-cells. The CD8+ T-cell response, in particular, reached remarkable levels and was sustained for several months. nih.gov
Functional T-Cells: The induced CD8+ T-cells were polyfunctional, with a majority of them being dual-positive for the effector cytokines Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα). nih.gov
Humoral Immunity: In addition to the cellular response, the vaccination also generated circulating antibodies against the MAGE-A3 protein. nih.gov
Safety Profile: Importantly, no severe adverse events were observed in the non-human primate model, providing confidence in the safety of this vaccination approach. nih.gov
These preclinical data demonstrate that vaccination with a vector encoding the full-length MAGE-A3 protein can effectively engage multiple arms of the immune system, generating broad and durable T-cell and B-cell responses against the MAGE-A3 antigen without causing significant toxicity in a relevant animal model. nih.gov
| Preclinical Model | Key Findings | Reference |
| Human PBMCs from Melanoma Patients | MAGE-A3 (191-205) recognized by CD4+ T-cells in 55% (6/11) of patients, indicating natural immunogenicity. | vulcanchem.com |
| Human PBMCs from Healthy Donor | Weak but significant recognition of MAGE-A3 (191-205) by polyclonal CD4+ T-cells after in vitro stimulation. | nih.gov |
| Non-Human Primates (Macaca fascicularis) | Adenovirus/Maraba virus vaccine expressing full-length MAGE-A3 induced robust and persistent MAGE-A3-specific CD4+ and CD8+ T-cells. | nih.gov |
| Non-Human Primates (Macaca fascicularis) | Induced CD8+ T-cells were polyfunctional (IFNγ+ TNFα+); humoral immunity (antibodies) was also detected. | nih.gov |
Methodological Approaches in Mage 3 191 205 Research
In Silico Epitope Prediction and Bioinformatic Analysis
The initial step in identifying potential T-cell epitopes from a large protein sequence like MAGE-A3 often involves computational, or in silico, methods. These approaches use algorithms to predict which peptide fragments are likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. nih.gov This bioinformatic screening is essential for narrowing down the vast number of potential peptides to a manageable set for experimental testing.
MHC Class II Binding Prediction Algorithms (e.g., TEPITOPE software)
To identify promiscuous CD4+ T-cell epitopes from the MAGE-3 protein, researchers have utilized MHC class II epitope prediction algorithms such as TEPITOPE. nih.gov This software works by analyzing the amino acid sequence of a protein and predicting which segments are likely to bind to a wide range of HLA-DR alleles, which are a type of MHC class II molecule. nih.govnih.gov The goal is to find "promiscuous" epitopes that can be recognized by a large portion of the human population, irrespective of their specific HLA-DR type. nih.gov
In a key study, TEPITOPE was used to predict 11 sequence segments from MAGE-3 that could serve as promiscuous CD4+ T-cell epitopes. nih.gov The peptide corresponding to the amino acid sequence 191-205 was among those selected for further analysis based on these computational predictions. nih.govnih.gov This approach has been successfully used to identify not only allele-specific epitopes but also promiscuous T-cell epitopes from various antigens. nih.gov
In Vitro Binding Assays for MAGE-3 (191-205)
Following computational prediction, the next critical step is to experimentally verify the binding of the candidate peptides to MHC molecules. This is accomplished through in vitro binding assays, which directly measure the interaction between the synthetic peptide and purified MHC molecules.
Synthetic Peptide-MHC Binding Affinity Measurements
To validate the predictions made by algorithms like TEPITOPE, synthetic peptides are created and their binding affinity to different HLA-DR molecules is measured. nih.govaacrjournals.org In the case of MAGE-3, researchers synthesized peptides for the 11 regions predicted by the software, including MAGE-3 (191-205). nih.gov Subsequent binding assays confirmed that these synthetic peptides, including the 191-205 sequence, could bind to at least three different HLA-DR alleles. nih.gov This experimental confirmation is crucial as it demonstrates a physical interaction, validating the output of the prediction software and justifying further investigation into the peptide's immunogenicity. nih.gov
Table 1: Summary of MAGE-3 Epitope Prediction and Validation
| Method | Description | Key Finding for MAGE-3 (191-205) | Reference |
|---|---|---|---|
| In Silico Prediction (TEPITOPE) | Algorithm predicts peptide sequences likely to bind to multiple MHC class II HLA-DR alleles. | MAGE-3 (191-205) was one of 11 sequences predicted to be a promiscuous epitope. | nih.gov |
| In Vitro Binding Assay | Measures the binding affinity of a synthetic peptide to purified HLA-DR molecules. | The synthetic MAGE-3 (191-205) peptide was experimentally confirmed to bind to at least three different HLA-DR alleles. | nih.gov |
T-Cell Assays for Immunogenicity Assessment
While MHC binding is necessary, it does not guarantee that a peptide will provoke an immune response. Therefore, the final stage of characterization involves T-cell assays to assess the immunogenicity of the peptide—its ability to activate T-cells.
T-Cell Proliferation Assays
T-cell proliferation assays are used to determine if a peptide can stimulate T-cells to divide and multiply. In these assays, CD4+ T-cells are isolated from blood samples of healthy donors and cancer patients and are cultured with the synthetic peptide. nih.govaacrjournals.org An increase in the number of T-cells indicates a proliferative response. Studies have shown that nine of the 11 predicted MAGE-3 peptides, including MAGE-3 (191-205), were able to induce the proliferation of CD4+ T-cells from both healthy individuals and melanoma patients. nih.gov Specifically, MAGE-3 (191-205) was identified as part of an immunodominant region, being recognized by T-cells from most of the donors tested, in association with three to four different HLA-DR alleles. nih.gov In one study, MAGE-3 (191-205) was recognized by cells from 6 out of 11 melanoma patients. aacrjournals.org
Cytokine Release Assays (e.g., ELISpot)
Cytokine release assays, such as the Enzyme-Linked Immunospot (ELISpot) assay, provide a highly sensitive method to quantify immune responses at the single-cell level. biocompare.comimmunology.org The ELISpot assay measures the number of cells that secrete a specific cytokine, such as interferon-gamma (IFN-γ), upon stimulation with an antigen. biocompare.comnih.gov IFN-γ is a key cytokine produced by activated T-cells. precisionformedicine.com When CD4+ T-cells that recognize the MAGE-3 (191-205) peptide are stimulated, they release IFN-γ, which is captured and visualized as a spot. aacrjournals.orgopen.ac.uk Each spot represents a single reactive T-cell. This method has been used to confirm the immunogenicity of MAGE-3 epitopes, demonstrating that stimulation with these peptides leads to a functional T-cell response. aacrjournals.orgnih.govopen.ac.uk
Table 2: T-Cell Assay Findings for MAGE-3 Peptides
| Assay | Purpose | Result for MAGE-3 (191-205) | Reference |
|---|---|---|---|
| T-Cell Proliferation Assay | Measures the ability of a peptide to cause T-cells to multiply. | Induced proliferation of CD4+ T-cells from both healthy donors and melanoma patients. Recognized by 6 of 11 patients in one study. | nih.govaacrjournals.org |
| Cytokine Release Assay (ELISpot) | Quantifies the number of T-cells secreting cytokines (e.g., IFN-γ) in response to a peptide. | Confirmed as an immunodominant epitope capable of stimulating IFN-γ release from CD4+ T-cells. | aacrjournals.orgopen.ac.uk |
Antigen Processing and Presentation Studies
Use of Protease Inhibitors to Modulate Processing
The generation of T-cell epitopes from a full-length antigen like MAGE-A3 is a complex process involving various proteases within the endosomal/lysosomal compartments of antigen-presenting cells (APCs). researchgate.net Researchers have utilized protease inhibitors to dissect this pathway and understand how specific epitopes are formed or destroyed.
Studies have shown that the repertoire of MAGE-A3 epitopes recognized by CD4+ T-cells can be influenced by the activity of different proteases. researchgate.netaacrjournals.org For example, in studies modulating the in vitro recognition of MAGE-A3 by CD4+ T-cell clones, inhibitors such as leupeptin (B1674832) (which inhibits cysteine proteases) and pepstatin A (which inhibits aspartic proteases) have been employed. researchgate.netaacrjournals.org It was found that the formation of some MAGE-A3 epitopes depended on both leupeptin-sensitive and pepstatin-sensitive proteases. researchgate.netaacrjournals.org In contrast, another MAGE-A3 epitope was found to be formed by leupeptin-sensitive proteases but destroyed by those sensitive to pepstatin. researchgate.netaacrjournals.org
These findings demonstrate that the enzymatic environment within the APC is a critical determinant of which epitopes are ultimately presented to T-cells. While these studies did not focus exclusively on the MAGE-3 (191-205) peptide, they highlight the general mechanisms at play. The MAGE-A3 (191-205) epitope has been identified as one of several immunodominant epitopes, being recognized by CD4+ T-cells in 6 out of 11 advanced melanoma patients tested in one study. researchgate.netaacrjournals.org The differential processing influenced by proteases helps explain why certain peptides, like MAGE-3 (191-205), become immunodominant while others are not effectively presented. researchgate.net
Cell-based Antigen Presentation Assays utilizing Dendritic Cells
Dendritic cells (DCs) are the most potent antigen-presenting cells and are central to initiating T-cell responses. Consequently, they are a critical tool in cell-based assays to study the presentation of tumor antigens like MAGE-A3. nih.govfrontiersin.org In these assays, DCs are loaded with the MAGE-A3 antigen in various forms, such as the full-length recombinant protein, synthetic peptides like MAGE-3 (191-205), or mRNA encoding the antigen. nih.govaai.org
Once loaded, the DCs process the antigen and present the resulting peptides on their MHC class II molecules. These DCs are then co-cultured with CD4+ T-cells. nih.gov The activation of T-cells specific for the presented epitope is then measured, often by cytokine release (e.g., IFN-γ) or proliferation assays. nih.gov
Research has demonstrated that the method of antigen loading and the maturation state of the DC can significantly impact the efficiency of T-cell stimulation. For instance, DCs electroporated with mRNA encoding a modified version of MAGE-A3 showed a high and long-lasting capacity to stimulate MAGE-A3-specific T-cell clones. nih.gov Studies have also shown that the intensity of the T-cell response can correlate with the amount of MAGE-A3 protein available for processing by the APC. plos.org Furthermore, different uptake routes of the MAGE-A3 antigen by DCs can determine the type of T-cell response that is primed. frontiersin.org These assays are crucial for confirming that an epitope, such as MAGE-3 (191-205), is naturally processed and presented by professional APCs, a key step in evaluating its potential for use in immunotherapies. aai.org
Advanced Structural and Biophysical Techniques
HLA-DR Tetramer Staining for Epitope-Specific T-Cells
A significant advancement in the direct visualization and quantification of antigen-specific T-cells is the use of peptide-MHC tetramers. For CD4+ T-cells, which recognize peptides presented by MHC class II molecules, HLA-DR tetramers are employed. These reagents consist of four identical HLA-DR molecules, each loaded with a specific peptide epitope, and linked to a fluorescent streptavidin core. This multimeric structure provides high-avidity binding to the T-cell receptors (TCRs) on epitope-specific T-cells, allowing for their detection by flow cytometry.
Specifically for the MAGE-3 (191-205) epitope, researchers have successfully generated soluble HLA-DR1101 molecules that can be loaded with the MAGE-3 peptide (referred to as p39 or M3191–205). These peptide-loaded molecules were then multimerized to form HLA-DR1101-p39 tetramers. Studies demonstrated that these tetramers could specifically stain a MAGE-3-specific CD4+ T-cell clone. The staining was shown to be dependent on the activation state of the T-cells and the temperature during the staining procedure. This technique is invaluable for directly enumerating and isolating rare MAGE-3 (191-205)-specific CD4+ T-cells from clinical samples, providing a powerful tool for monitoring immune responses in cancer patients or individuals receiving MAGE-A3-targeted vaccines. miltenyibiotec.com
Single-Cell T-Cell Receptor Sequencing
The ability of a T-cell to recognize a specific peptide-MHC complex is determined by its unique T-cell receptor (TCR). Single-cell TCR sequencing has emerged as a revolutionary technique to study the TCR repertoire at an unprecedented resolution. This approach allows for the sequencing of the paired alpha and beta chains of the TCR from individual T-cells, providing complete information about the receptor.
In the context of MAGE-A3 research, single-cell sequencing is a powerful tool for identifying T-cells with TCRs that target tumor antigens. The methodology often involves co-culturing T-cells with artificial antigen-presenting cells loaded with a specific peptide, such as MAGE-3 (191-205). The activated, antigen-specific T-cells can then be isolated, for instance by using tetramer staining, and subjected to single-cell analysis.
By combining single-cell TCR sequencing with single-cell transcriptomics (scRNA-seq), researchers can simultaneously determine the TCR sequence and the gene expression profile of the same cell. This integrated approach is crucial for linking TCR clonality with T-cell phenotype and function, helping to identify TCRs from T-cells that have a potent anti-tumor profile (e.g., effector T-cells). Identifying these high-avidity TCRs specific for epitopes like MAGE-3 (191-205) is a critical step in the development of adoptive T-cell therapies, where a patient's T-cells are engineered to express a tumor-specific TCR. sartorius.com
Pre Clinical Immunotherapeutic Implications and Strategies Incorporating Mage 3 191 205
MAGE-3 (191-205) as a Core Component of Peptide-Based Cancer Vaccines
The melanoma-associated antigen 3 (MAGE-A3) has been a significant focus of cancer immunotherapy due to its specific expression in various tumor types and not in normal adult tissues, except for the testis. mdpi.comnih.gov The peptide fragment MAGE-3 (191-205) is an immunodominant epitope recognized by CD4+ T cells, which are crucial for orchestrating an effective anti-tumor immune response. vulcanchem.com These helper T cells are vital for the induction and maintenance of cytotoxic T lymphocyte (CTL) responses and can also exert direct effects on tumor cells. vulcanchem.comvulcanchem.com
The rationale for using MAGE-3 (191-205) in peptide-based vaccines lies in its ability to stimulate a targeted immune attack against cancer cells expressing the MAGE-A3 protein. vulcanchem.comresearchgate.net Pre-clinical and clinical studies have explored the use of MAGE-A3 peptides, including the 191-205 sequence, to induce immune responses in cancer patients. vulcanchem.comaacrjournals.org Research has shown that a significant portion of advanced melanoma patients have CD4+ T cells that recognize the MAGE-A3 191-205 epitope, indicating its natural immunogenicity. vulcanchem.comaacrjournals.org The development of peptide-based vaccines aims to harness and amplify this pre-existing or inducible immunity. pnas.orgnih.gov
However, the efficacy of simple peptide vaccines can be limited. pnas.org To enhance their potency, these vaccines are often formulated with adjuvants and delivered through advanced platforms designed to maximize the immune response. researchgate.netpnas.org The overarching goal is to generate a robust and durable population of MAGE-A3-specific T cells capable of recognizing and eliminating tumor cells. researchgate.netnih.gov
Vaccine Delivery Platforms and Adjuvants for Enhanced MAGE-3 (191-205) Immunity
To improve the immunogenicity of peptide vaccines like those containing MAGE-3 (191-205), various delivery platforms and adjuvants are employed. These strategies aim to protect the antigen from degradation, facilitate its delivery to antigen-presenting cells (APCs), and stimulate a potent and specific immune response.
Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for delivering cancer antigens and adjuvants. nih.govmdpi.com They can protect the encapsulated MAGE-3 (191-205) peptide from enzymatic degradation, control its release, and target it to APCs. nih.gov Different types of nanoparticles, such as liposomes and polymeric nanoparticles, have been investigated for this purpose. nih.govthno.org For instance, a study developed an mRNA cancer vaccine encapsulating MAGE-A3 mRNA in lipid nanoparticles, which demonstrated significant tumor growth inhibition and strong immune activation in mice. mdpi.com These systems can be engineered to have specific sizes and surface properties to enhance uptake by APCs, such as dendritic cells (DCs). mdpi.com Cationic nanoparticles, for example, are known to be efficiently phagocytosed by DCs, boosting the immunogenicity of the cancer vaccine. mdpi.com
Recombinant Fusion Proteins (e.g., Heat Shock Protein-MAGE-3)
Fusing the MAGE-3 antigen to a heat shock protein (HSP) is another strategy to enhance its immunogenicity. nih.gov HSPs can act as natural adjuvants, facilitating the uptake of the fused antigen by APCs and promoting its presentation to T cells. nih.gov Research has demonstrated that a recombinant fusion protein of MAGE-3 and M. tuberculosis HSP70 elicited stronger cellular and humoral immune responses against MAGE-3 expressing tumors in vivo compared to the MAGE-3 protein alone. nih.gov This covalent linkage was found to be necessary for the enhanced immune response. nih.gov The HSP70-MAGE-3 fusion protein was shown to stimulate potent antitumor immunity without the need for an additional adjuvant. nih.govresearchgate.net
Viral Vectors for Antigen Delivery (e.g., Adenovirus, Maraba virus)
Viral vectors are efficient vehicles for delivering genetic material encoding tumor antigens like MAGE-A3 into host cells, leading to in-situ antigen production and a subsequent immune response. nih.govmdpi.com A heterologous prime-boost strategy involving two different viral vectors has shown promise in pre-clinical studies. nih.gov
Table 1: Pre-clinical Viral Vector Strategies for MAGE-A3 Immunotherapy
| Vector System | Priming Agent | Boosting Agent | Key Findings in Pre-clinical Models |
|---|---|---|---|
| Adenovirus/Maraba Virus | Replication-deficient adenovirus expressing MAGE-A3 (Ad-MAGEA3) | Oncolytic Maraba virus expressing MAGE-A3 (MG1-MAGEA3) | Induced strong and persistent CD4+ and CD8+ T-cell responses and humoral immunity against MAGE-A3 in non-human primates. nih.gov |
Adjuvant Mechanisms Promoting T-Cell Responses (e.g., TLR Ligands, GM-CSF)
Adjuvants are critical components of vaccine formulations that help shape and amplify the immune response.
Toll-Like Receptor (TLR) Ligands : TLRs are pattern recognition receptors on immune cells that, when activated, trigger innate immune responses that are crucial for initiating adaptive immunity. nih.govru.nl Ligands for various TLRs, such as Monophosphoryl lipid A (MPLA), a TLR4 agonist, and CpG oligodeoxynucleotides (CpG ODN), a TLR9 agonist, have been used in MAGE-A3 vaccine formulations. nih.govfrontiersin.org These adjuvants promote the maturation of dendritic cells, the production of pro-inflammatory cytokines, and the skewing of the T-cell response towards a Th1 phenotype, which is beneficial for anti-tumor immunity. nih.govfrontiersin.org The AS15 adjuvant, which includes MPLA and CpG, has been shown to enhance the delivery of MAGE-A3 to APCs and boost T-cell immunogenicity. nih.gov
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) : GM-CSF is a cytokine that can promote the maturation and activation of dendritic cells. nih.gov It has been used as an adjuvant in some cancer vaccine trials. frontiersin.org However, its effects can be complex, as some studies have suggested that high doses might impair the immune response, challenging its universal value as a vaccine adjuvant in all contexts. aetna.com
Strategies for Optimizing MAGE-3 (191-205) Specific Immune Responses
Optimizing the immune response to MAGE-3 (191-205) involves several strategic considerations beyond the choice of delivery platform and adjuvant.
Heterologous Prime-Boost Vaccination : As mentioned with viral vectors, using different vaccine modalities for priming and boosting can elicit more potent and durable immune responses than using the same vaccine repeatedly (homologous boost). researchgate.net This approach focuses the immune response on the shared antigen (MAGE-A3) rather than the vector components. researchgate.net
Combining with Other Therapies : The efficacy of MAGE-A3 vaccines can potentially be enhanced by combining them with other cancer treatments. For instance, combining a MAGE-A3 viral vector vaccine with an immune checkpoint inhibitor like pembrolizumab (B1139204) (an anti-PD-1 antibody) is being explored in clinical trials. mdpi.combiocanrx.comnih.gov The rationale is that the vaccine primes an anti-tumor T-cell response, while the checkpoint inhibitor removes the brakes on these T cells, allowing them to attack the tumor more effectively. biocanrx.com
Epitope Spreading : An effective vaccine against a single epitope like MAGE-3 (191-205) can lead to the destruction of tumor cells, releasing other tumor-associated antigens. This can, in turn, induce immune responses against these new antigens, a phenomenon known as epitope spreading. This broadens the anti-tumor immune attack and may help to overcome tumor escape mechanisms.
T-cell Receptor (TCR) Engineering : A more direct approach involves identifying the most effective T-cell receptors that recognize the MAGE-A3 (191-205) epitope and genetically engineering a patient's own T cells to express these receptors. mdpi.comthno.org This adoptive T-cell therapy approach aims to create a large population of highly specific and potent T cells capable of targeting MAGE-A3-positive tumors. thno.org
Table 2: Research Findings on Optimizing MAGE-3 Immune Responses
| Strategy | Approach | Key Research Finding |
|---|---|---|
| Adjuvant Combination | MAGE-A3 protein with AS02B adjuvant (saponin-based with MPLA) | The presence of the adjuvant was a prerequisite for inducing antibody and CD4+ T-cell responses. pnas.org |
| Prime-Boost with Adjuvant | Priming with MAGE-A3 protein alone, followed by boosting with MAGE-A3 protein plus AS02B | This sequence resulted in long-term immunological tolerance rather than memory. Priming in the presence of the adjuvant was crucial for establishing long-term memory. pnas.org |
| Dendritic Cell Vaccination | Pulsing mature dendritic cells with MAGE-3 peptides | Induced expansion of MAGE-3-specific CD8+ cytotoxic T lymphocytes in advanced melanoma patients. aai.orgnih.gov |
| Fusion Protein | Covalent linkage of MAGE-3 to HSP70 | Enhanced both cellular and humoral immune responses against MAGE-3 without the need for an external adjuvant. nih.gov |
Enhancing Antigen Presentation by Dendritic Cells
The priming of tumor antigen-specific CD4+ T cells is critically dependent on the processing and presentation of antigens by professional antigen-presenting cells (APCs), most notably dendritic cells (DCs). aacrjournals.org Dendritic cells are considered the sentinels of the immune system, uniquely equipped to activate naive T cells and initiate adaptive immune responses. nih.gov For immunotherapeutic strategies involving peptides like MAGE-3 (191-205), enhancing their uptake, processing, and presentation by DCs is a key objective to elicit a potent anti-tumor response.
The MAGE-3 (191-205) peptide is one of several sequences from the MAGE-A3 protein that has been identified as containing epitopes capable of stimulating CD4+ T cells. aacrjournals.orgnih.gov Research has shown that CD4+ T cells specific for MAGE-A3 peptides, including the 191-205 region, can be found in cancer patients, indicating that a natural repertoire of these T cells exists and can be activated. aacrjournals.org In preclinical studies, peripheral blood mononuclear cells (PBMCs) from healthy donors have been successfully stimulated in vitro with a pool of MAGE-A3 peptides, including MAGE-3 (191-205), to propagate polyclonal CD4+ T cell lines. nih.gov
Strategies to improve the presentation of such peptide antigens often involve advanced delivery systems. One such approach is the use of nanoparticle carriers. For instance, a nanometer vaccine encapsulating MAGE-3 polypeptide antigens was developed using self-assembly technology with chitosan-deoxycholate (Chit2DC) micelles. biorxiv.org Flow cytometry analysis in one study demonstrated the phagocytic uptake of these drug-loaded nanoparticles by dendritic cells. biorxiv.org This enhanced uptake is crucial because long peptides and proteins are processed through the exogenous pathway for presentation on MHC class II molecules, a process that is efficiently carried out by DCs. nih.govsemanticscholar.org By ensuring the antigen is effectively delivered to and internalized by DCs, these strategies aim to maximize the stimulation of MAGE-3-specific T cells. nih.govbiorxiv.org
Promoting Productive Th1-Type Immune Responses
A primary goal of cancer immunotherapy is to generate a robust and durable T helper 1 (Th1)-type immune response, which is crucial for effective cell-mediated anti-tumor immunity. Th1 responses are characterized by the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNFα), which support the activation and proliferation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. nih.govnih.gov
Studies investigating MAGE-A3 as a vaccine target have emphasized the importance of immunostimulants, or adjuvants, in skewing the immune response towards a Th1 phenotype. nih.govplos.org In a preclinical study, the combination of a recombinant MAGE-A3 protein with the adjuvant AS15 was found to be highly effective at inducing a Th1-type immune response. nih.govplos.org This was evidenced by cytokine profile analyses and the critical role of IFN-γ in the observed anti-tumor effects. nih.govplos.org While most patients in one study of spontaneous T-cell responses to MAGE-A3 peptides showed a T helper 2 (Th2) or unpolarized response, the deliberate promotion of Th1 responses through vaccination is considered a more promising therapeutic strategy. aacrjournals.org
Other vaccine platforms have also demonstrated the ability to induce strong Th1 responses against MAGE-A3. A novel mRNA vaccine encoding MAGE-A3 and encapsulated in lipid nanoparticles (LNPs) elicited a robust immune response in mice, marked by a significant increase in IFN-γ levels. mdpi.com Similarly, a vaccination strategy using an adenovirus prime (Ad-MAGEA3) followed by a Maraba virus boost (MG1-MAGEA3) in non-human primates led to the expansion of MAGE-A3-specific CD8+ T-cells that co-secreted both IFNγ and TNFα. nih.gov In one cohort of macaques, an average of 62% of the IFNγ-positive reactive CD8+ T-cells were also positive for TNFα, indicating a high-quality Th1 response. nih.gov These findings underscore that while the MAGE-3 (191-205) peptide can provide the specific target for CD4+ T cells, its formulation with potent adjuvants or advanced delivery systems is essential for promoting a productive Th1-polarized anti-tumor immune response. nih.govnih.gov
Evaluation of Anti-tumor Immunity in Pre-clinical Animal Models
The ultimate validation of an immunotherapeutic strategy lies in its ability to control or eliminate tumor growth in living organisms. Several preclinical animal models have been used to evaluate the anti-tumor immunity induced by various MAGE-A3-based vaccines.
In a mouse tumor model, immunization with a recombinant MAGE-A3 protein combined with the AS15 immunostimulant induced an antigen-specific, functional, and long-lasting immune response. nih.govplos.org This response was capable of recognizing and eliminating MAGE-A3-expressing tumor cells, with a majority of animals in the treatment group remaining tumor-free for several months after the final immunization. nih.govplos.org The study further elucidated the mechanism of this anti-tumor effect, demonstrating through knockout and depletion experiments that CD4+ T cells, NK cells, and the cytokine IFN-γ were the major effector components. nih.gov
Another study utilizing a mouse model of colorectal cancer investigated a MAGE-A3 mRNA vaccine. mdpi.com The findings showed that this vaccine significantly reduced both tumor size and weight, effectively combating metastatic cancer. mdpi.com Immunohistochemical analysis of tumor tissues from mice treated with the DMKD-PS-based MAGE-A3 mRNA vaccine revealed the lowest expression of the MAGE-A3 antigen, suggesting effective targeting and elimination of MAGE-A3-expressing tumor cells by the induced immune response. mdpi.com
A study using a MAGE-3 peptide-amphiphile micelle vaccine in a stomach cancer mouse model also demonstrated anti-tumor effects. biorxiv.org The relative tumor inhibition rate in the group receiving the polypeptide nanoparticles was 37.181%. In vitro cytotoxicity experiments accompanying this study showed that the vaccine could activate a CTL response capable of specifically killing tumor cells that express MAGE-3. biorxiv.org
Furthermore, the immunogenicity and anti-tumor potential of a viral vector-based MAGE-A3 vaccine were assessed in non-human primates. nih.gov This preclinical model established that the vaccine could engage multiple effector immune cell populations, including expanding MAGE-A3 specific CD8+ T-lymphocytes and inducing circulating MAGE-A3 antibodies, providing a strong rationale for clinical investigation. nih.gov
Preclinical MAGE-A3 Vaccine Efficacy
| Vaccine Platform | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Recombinant MAGE-A3 protein + AS15 | Mouse | Induced long-lasting immunity; eliminated MAGE-A3+ tumor cells; response dependent on CD4+ T cells, NK cells, and IFN-γ. | nih.govplos.org |
| MAGE-A3 mRNA in Lipid Nanoparticles | Mouse (Colorectal Cancer) | Significantly reduced tumor size and weight; decreased MAGE-A3 expression in remaining tumor tissue. | mdpi.com |
| MAGE-3 Peptide Micelle | Mouse (Stomach Cancer) | Relative tumor inhibition rate of 37.181%; induced specific CTLs that killed MAGE-3+ tumor cells. | biorxiv.org |
| Adenovirus prime, Maraba virus boost (Ad:MG1-MAGEA3) | Non-human primate | Expanded MAGE-A3 specific CD8+ T-cells producing IFNγ and TNFα; induced MAGE-A3 antibodies. | nih.gov |
Comparative Analysis and Future Research Directions for Mage 3 191 205
Comparative Analysis of MAGE-3 (191-205) with Other MAGE Epitopes
The MAGE-A3 protein presents a variety of epitopes that can be recognized by the immune system. The peptide MAGE-3 (191-205) is one of several immunodominant epitopes recognized by CD4+ T-cells. vulcanchem.com Research has shown that MAGE-A3 specific CD4+ T-cells can be found in the blood of patients with advanced melanoma. nih.gov
Studies have identified several MAGE-A3 peptides and their recognition by patients. For instance, in one study with 11 advanced melanoma patients, MAGE-A3(111-125) was recognized by seven patients, MAGE-A3(191-205) by six, and MAGE-A3(281-300) by five. nih.gov Other epitopes like MAGE-A3(146-160) and MAGE-A3(171-185) were recognized to a lesser extent. nih.gov This highlights the immunodominance of MAGE-3 (191-205) among the CD4+ T-cell epitopes of MAGE-A3. vulcanchem.com
The following table provides a comparative look at the recognition of various MAGE-A3 epitopes by CD4+ T cells in advanced melanoma patients.
| MAGE-A3 Epitope | Number of Recognizing Patients (out of 11) | Recognition Percentage | Reference |
|---|---|---|---|
| 111-125 | 7 | 64% | nih.gov |
| 191-205 | 6 | 55% | nih.gov |
| 281-300 | 5 | 45% | nih.gov |
| 146-160 | 2 | 18% | nih.gov |
| 171-185 | 1 | 9% | nih.gov |
| 161-175 | 0 | 0% | nih.gov |
| 243-258 | 0 | 0% | nih.gov |
Interplay Between CD4+ and CD8+ T-Cell Responses to MAGE-3
A successful anti-tumor immune response often requires the coordinated action of both CD4+ "helper" and CD8+ "killer" T-cells. aai.org CD4+ T-cells play a pivotal role in augmenting and sustaining CD8+ T-cell activity. aai.org The recognition of MAGE-3 epitopes by CD4+ T-cells is therefore critical for orchestrating a comprehensive attack against MAGE-3 expressing tumors. vulcanchem.com
CD8+ T-cells, also known as cytotoxic T lymphocytes (CTLs), recognize peptides presented by MHC class I molecules on the surface of cancer cells and are responsible for directly killing them. immunology.org Several MAGE-3 epitopes presented by HLA class I molecules have been identified, including those restricted by HLA-A1, HLA-A2, HLA-A24, and HLA-B44. nih.gov The induction of CD8+ T-cell responses to MAGE-3 has been a key objective in cancer vaccine development. nih.gov
The "helper" function of CD4+ T-cells in this context is multifaceted. They can enhance the proliferation and survival of CD8+ T-cells and contribute to the development of a durable immune memory, ensuring a sustained anti-tumor response. aai.org Studies have shown that vaccination with MAGE-3 protein can induce both CD4+ and CD8+ T-cell responses in cancer patients. aai.org For instance, in a study of non-small cell lung cancer patients vaccinated with MAGE-3 protein and an adjuvant, a strong CD4+ T-cell response to the HLA-DP4-restricted peptide 243-258 was observed in several patients, with one patient also developing a CD8+ T-cell response to the HLA-A1-restricted peptide 168-176. aai.org This co-induction of both T-cell subsets underscores the potential for a synergistic anti-tumor effect.
Broader MAGE-A Family Context in Immunotherapy Development
MAGE-3 belongs to the larger MAGE-A family, which consists of 12 highly homologous genes located on the X chromosome. frontiersin.org This family of proteins, often referred to as cancer-testis antigens, are promising targets for immunotherapy due to their restricted expression in normal tissues and frequent expression in various cancers. frontiersin.orgmdpi.com
The expression of different MAGE-A family members varies across tumor types, suggesting that a broader therapeutic approach targeting multiple MAGE-A proteins could be more effective than focusing on a single member like MAGE-A3. ecancer.org For example, MAGE-A4 is another well-studied member of the family and is a target for immunotherapy in its own right. cusabio.com Researchers have developed strategies to target multiple MAGE-A family members simultaneously, which could prevent cancer cells from evading the immune system by downregulating a single antigen. ecancer.org
The table below summarizes the expression of some MAGE-A family members in different cancer types, highlighting the rationale for a multi-antigen targeting strategy.
| MAGE-A Family Member | Associated Cancer Types | Reference |
|---|---|---|
| MAGE-A1 | Hepatocellular carcinoma, Laryngeal squamous cell carcinoma, Glioma | nih.govspandidos-publications.com |
| MAGE-A3 | Melanoma, Non-small cell lung cancer, Bladder cancer, Head and neck cancer, Hepatocellular carcinoma, Glioma | frontiersin.orgspandidos-publications.comwikipedia.org |
| MAGE-A4 | Non-small cell lung cancer, Bladder cancer, Esophageal cancer, Head and neck cancer, Sarcomas, Breast cancer, Glioma, Prostate cancer, Thyroid cancer, Oral squamous cell carcinoma | frontiersin.orgcusabio.com |
| MAGE-A9 | Laryngeal squamous cell carcinoma, Breast cancer | spandidos-publications.com |
| MAGE-A10 | Hepatocellular carcinoma | nih.gov |
| MAGE-A11 | Laryngeal squamous cell carcinoma, Breast cancer, Glioma | spandidos-publications.com |
Unresolved Questions and Advanced Methodologies in MAGE-3 (191-205) Research
Despite significant progress, several questions regarding MAGE-3 (191-205) and MAGE-A directed immunotherapies remain. A major challenge has been the translation of promising preclinical and early clinical findings into successful late-stage clinical trials. researchgate.net
Unresolved Questions:
Optimizing Immunogenicity: While MAGE-3 (191-205) is immunogenic, not all patients mount a robust immune response. nih.gov Understanding the factors that determine individual patient responses is crucial for improving therapeutic efficacy.
Overcoming Immune Tolerance: The immune system can sometimes develop tolerance to tumor antigens. Developing strategies to break this tolerance and enhance the activation of MAGE-3 specific T-cells is an ongoing area of research. ecancer.org
Tumor Heterogeneity: The expression of MAGE-A3 can be heterogeneous within a tumor, with some cancer cells not expressing the antigen. researchgate.net This can lead to immune escape and tumor recurrence.
Predictive Biomarkers: Identifying reliable biomarkers to predict which patients are most likely to benefit from MAGE-A3 targeted therapies is a critical need.
Advanced Methodologies:
To address these challenges, researchers are employing advanced methodologies:
Multi-epitope Vaccines: Combining multiple MAGE epitopes, including those from different MAGE-A family members, in a single vaccine formulation aims to induce a broader and more potent anti-tumor immune response. spandidos-publications.com
Adoptive T-Cell Therapy: This approach involves isolating a patient's own T-cells, genetically engineering them to recognize MAGE-A antigens with high affinity, and then re-infusing them into the patient. nih.gov
Advanced Immune Monitoring: Techniques like flow cytometry and ELISpot assays are used to precisely measure the frequency and function of MAGE-3 specific T-cells in patients, providing valuable insights into the immune response to therapy. nih.gov
In Silico Epitope Prediction: Computational algorithms are being used to predict new T-cell epitopes from MAGE proteins, which can then be validated experimentally for use in vaccines. rupress.org
Future research will likely focus on combinatorial approaches, such as combining MAGE-A targeted vaccines or T-cell therapies with other immunotherapies like checkpoint inhibitors, to further enhance anti-tumor immunity and improve clinical outcomes for patients with MAGE-expressing cancers.
Q & A
Q. What metadata should be included when publishing MAGE-3 (191-205) datasets to ensure reproducibility?
- Answer: Minimum metapeptide synthesis vendor, HPLC gradient details, storage conditions (e.g., lyophilized vs. solution), and batch-to-batch variability. For in vivo studies, document animal housing conditions (SPF status) and adjuvant formulations. Public repositories like PRIDE or ImmPort enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
